
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride, also known as DMPOC, is a chemical compound with a molecular formula of C9H9ClO3. It is a highly reactive compound that is widely used in scientific research for its ability to form stable adducts with free radicals. DMPOC is synthesized through a multi-step process that involves the reaction of pyruvic acid with dimethylamine and phosgene. In
作用機序
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride forms stable adducts with free radicals through a process called spin trapping. Spin trapping involves the reaction of a free radical with a spin trap such as 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride to form a stable adduct. The stable adduct can then be analyzed using various spectroscopic techniques. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has a reactive carbonyl group that can react with free radicals to form stable adducts. The stable adducts can be used to identify the type of free radical and the location of the free radical in biological systems.
生化学的および生理学的効果
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been shown to have antioxidant properties and can protect cells and tissues from oxidative damage. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has also been used to study the effects of drugs and environmental toxins on free radical formation and oxidative stress.
実験室実験の利点と制限
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is a highly reactive compound that can form stable adducts with free radicals. This makes it a valuable tool for studying the role of free radicals in biological systems. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is highly reactive and can react with other compounds in biological systems, leading to the formation of unwanted adducts. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be toxic at high concentrations, and care should be taken when handling and using this compound.
将来の方向性
There are many future directions for 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in scientific research. One area of research is the development of new spin traps that can selectively trap specific types of free radicals. Another area of research is the use of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be used to study the effects of environmental toxins on free radical formation and oxidative stress. Finally, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can be used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress, leading to a better understanding of these processes and the development of new therapies for related diseases.
合成法
The synthesis of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride involves the reaction of pyruvic acid with dimethylamine and phosgene. The first step involves the reaction of pyruvic acid with dimethylamine to form the corresponding imine. The imine is then reacted with phosgene to form 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
科学的研究の応用
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is widely used in scientific research for its ability to form stable adducts with free radicals. Free radicals are highly reactive species that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is used to trap free radicals and form stable adducts, which can be analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress.
特性
CAS番号 |
137178-89-3 |
|---|---|
製品名 |
2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |
分子式 |
C8H9ClO3 |
分子量 |
188.61 g/mol |
IUPAC名 |
2,2-dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO3/c1-8(2)4-5(10)3-6(12-8)7(9)11/h3H,4H2,1-2H3 |
InChIキー |
RVTSYTARHKAXKB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C=C(O1)C(=O)Cl)C |
正規SMILES |
CC1(CC(=O)C=C(O1)C(=O)Cl)C |
同義語 |
2H-PYRAN-6-CARBONYL CHLORIDE,3,4-DIHYDRO-2,2-DIMETHYL-4-OXO- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



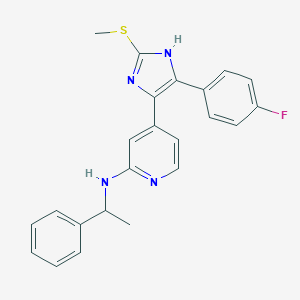
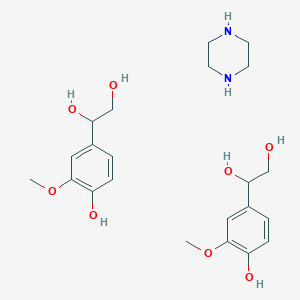
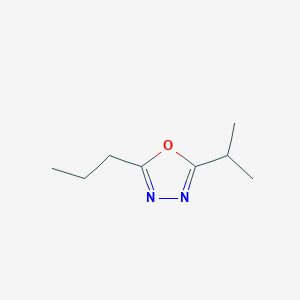
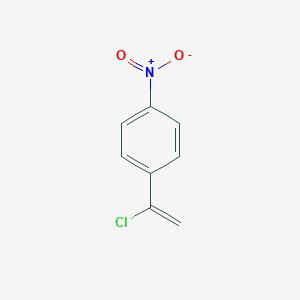
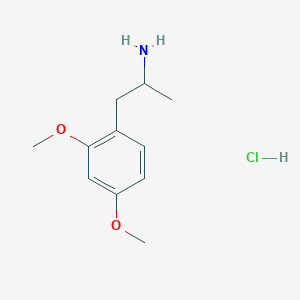
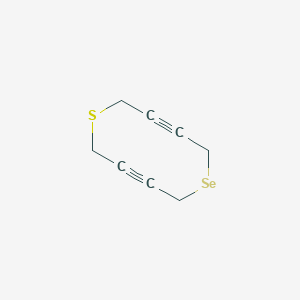
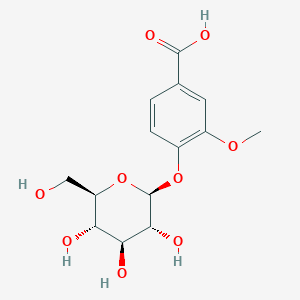
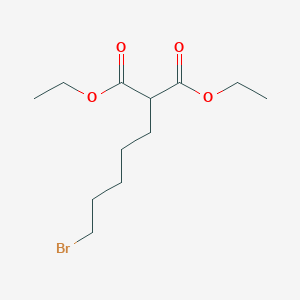
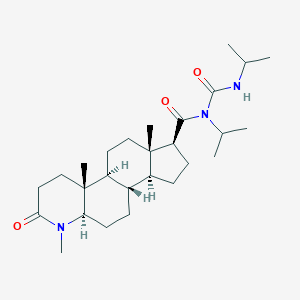
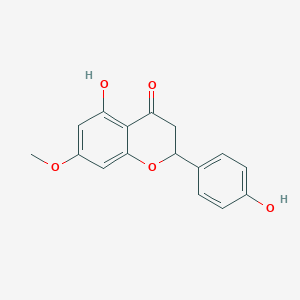
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
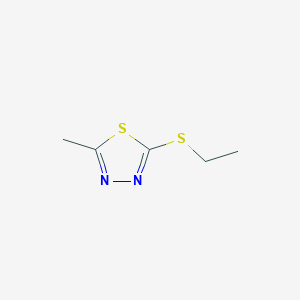
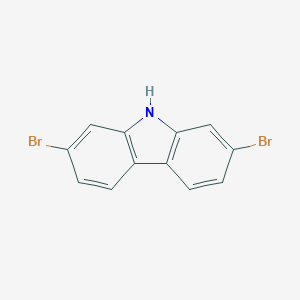
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)